molecular formula C19H23N5O2 B2810988 N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide CAS No. 1170426-55-7

N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide

Cat. No.: B2810988
CAS No.: 1170426-55-7
M. Wt: 353.426
InChI Key: NJIXMOPQMITCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide is a chemical compound featuring a pyrazolo[3,4-d]pyridazine core scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The core structure is closely related to pyrazolo[3,4-d]pyrimidine scaffolds, which are recognized as privileged structures in the design of biologically active molecules and are known to act as bioisosteres of purine . This makes such compounds valuable tools for investigating enzyme inhibition, particularly targeting kinase enzymes like CDK2, which play a critical role in regulating the cell cycle and are a prominent target in oncology research . The structural features of this compound, including the acetamide side chain, are common in rational drug design, where molecular hybridization strategies are often employed to optimize activity, selectivity, and pharmacokinetic properties of potential therapeutic agents . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biochemical screening assays to explore new mechanisms of action. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-15-11-21-24(19(2,3)4)17(15)18(26)23(22-13)12-16(25)20-10-14-8-6-5-7-9-14/h5-9,11H,10,12H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIXMOPQMITCTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolopyridazine core, followed by functionalization to introduce the benzyl and acetamide groups. Key steps may include:

    Cyclization Reactions: Formation of the pyrazolopyridazine ring system through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of tert-butyl and methyl groups via substitution reactions.

    Acylation Reactions: Attachment of the acetamide group through acylation of an amine intermediate.

    Benzylation: Introduction of the benzyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Toxicity Profiles

While direct data for the target compound are unavailable, comparisons can be drawn from structurally related pharmaceuticals:

  • Benznidazole (Bnz): A nitroimidazole derivative with documented side effects, including peripheral neuropathy and agranulocytosis, attributed to its nitro group’s redox activity . In contrast, the absence of a nitro group in the target pyrazolo-pyridazine may reduce such risks, though this remains speculative without empirical data.

Reaction Methodologies

  • Base and Solvent Systems: The target compound’s synthesis likely parallels methods in (K₂CO₃/DMF) and (Cs₂CO₃/DMF). The choice of base (K₂CO₃ vs. Cs₂CO₃) influences reaction efficiency; cesium salts may enhance nucleophilicity in hindered environments .
  • Reaction Times: Pyrazolo-pyridines in required 15–24 hours for synthesis, whereas indole-acetamides in were formed in shorter durations, possibly due to differences in intermediate stability .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-benzyl-2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-d]pyridazine precursors. Key steps include:

  • N-alkylation of the pyridazine core using tert-butyl halides under reflux conditions in aprotic solvents like dimethylformamide (DMF) .
  • Acetamide coupling via nucleophilic substitution or amidation reactions. Catalysts such as HATU or DCC improve coupling efficiency .
  • Reaction monitoring using TLC (thin-layer chromatography) with UV visualization or HPLC (High-Performance Liquid Chromatography) for intermediate purity checks .
  • Yield optimization requires strict temperature control (e.g., 0–5°C for sensitive intermediates) and inert atmospheres to prevent oxidation .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Combined analytical techniques are critical:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., tert-butyl group at 1-position, benzyl group at N-acetamide) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for verifying tert-butyl (57.07 Da) and methyl groups .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
  • X-ray Crystallography (if crystals are obtainable): Resolves stereochemical ambiguities, as demonstrated for structurally similar pyrazolo-pyridazine derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

Methodological Answer:
SAR studies should focus on:

  • Core modifications : Replace the tert-butyl group with cyclopropyl or isopropyl to assess steric effects on target binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., fluorine at the benzyl ring) to enhance metabolic stability .
  • Bioisosteric replacements : Substitute the acetamide moiety with sulfonamide or urea groups to modulate solubility and binding affinity .
  • In silico docking : Use software like AutoDock Vina to predict interactions with kinase targets (e.g., MAPK or EGFR) and prioritize synthetic targets .

Advanced: How do researchers resolve contradictions in reported biological activity data (e.g., variable IC50 values across cell lines)?

Methodological Answer:
Address discrepancies through:

  • Standardized assay conditions : Ensure consistent cell line sources (e.g., ATCC-certified MCF7 vs. SF-268), serum-free media, and incubation times .
  • Mechanistic profiling : Compare compound activity in kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify off-target effects influencing variability .
  • Metabolic stability testing : Use liver microsomes to assess whether differences in IC50 arise from metabolite formation in specific cell lines .
  • Data normalization : Apply Z-score analysis to compare activity across studies, accounting for assay-specific noise .

Advanced: What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Enzyme kinetics assays : Measure KiK_i (inhibition constant) using fluorogenic substrates (e.g., for proteases) or ADP-Glo™ assays (for kinases) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by observing thermal stabilization of the enzyme in compound-treated lysates .
  • CRISPR/Cas9 knockout models : Validate specificity by comparing activity in wild-type vs. enzyme-knockout cell lines .
  • Cross-linking studies : Use bifunctional crosslinkers (e.g., DSG) to trap compound-enzyme complexes for pull-down and LC-MS/MS identification .

Advanced: How can researchers mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent screening : Test mixtures of DMSO/water, ethanol/ethyl acetate, or methanol/dichloromethane for nucleation .
  • Additive screening : Introduce small molecules (e.g., hepes buffer or PEG 4000) to reduce aggregation .
  • Temperature-gradient methods : Use CrystalFormer™ plates to screen crystallization conditions across a 4–25°C range .
  • Fragment-based analogs : Co-crystallize with truncated derivatives (e.g., lacking the benzyl group) to simplify crystal packing .

Advanced: What computational methods are suitable for predicting metabolic pathways and toxicity?

Methodological Answer:

  • ADMET prediction : Use Schrödinger’s QikProp or ADMET Predictor™ to estimate CYP450 metabolism, plasma protein binding, and hERG channel inhibition .
  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidative metabolism .
  • Toxicity databases : Cross-reference with PubChem’s Tox21 data to flag structural alerts (e.g., reactive acetamide groups) .

Basic: What solvents and storage conditions are optimal for long-term stability?

Methodological Answer:

  • Storage solvents : Use anhydrous DMSO for biological assays (store at -80°C) or acetonitrile for HPLC analysis .
  • Lyophilization : For solid-state storage, lyophilize with trehalose (5% w/v) to prevent hydrolysis of the acetamide group .
  • Stability monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and track via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.